N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16788300
InChI: InChI=1S/C14H19N3/c1-17-13-10-6-5-9-12(13)16-14(17)15-11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,15,16)
SMILES:
Molecular Formula: C14H19N3
Molecular Weight: 229.32 g/mol

N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine

CAS No.:

Cat. No.: VC16788300

Molecular Formula: C14H19N3

Molecular Weight: 229.32 g/mol

* For research use only. Not for human or veterinary use.

N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine -

Specification

Molecular Formula C14H19N3
Molecular Weight 229.32 g/mol
IUPAC Name N-cyclohexyl-1-methylbenzimidazol-2-amine
Standard InChI InChI=1S/C14H19N3/c1-17-13-10-6-5-9-12(13)16-14(17)15-11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,15,16)
Standard InChI Key RLRZBVOFBXOLIU-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC=CC=C2N=C1NC3CCCCC3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine consists of a benzimidazole core (a benzene ring fused to an imidazole) with two substituents: a methyl group at the 1-position and a cyclohexylamine group at the 2-position . The IUPAC name, N-cyclohexyl-1-methylbenzimidazol-2-amine, reflects this substitution pattern . The SMILES notation (CN1C2=CC=CC=C2N=C1NC3CCCCC3) provides a linear representation of the structure, highlighting the connectivity between the benzimidazole, methyl, and cyclohexyl groups .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₄H₁₉N₃
Molecular Weight229.32 g/mol
InChI KeyRLRZBVOFBXOLIU-UHFFFAOYSA-N
SMILESCN1C2=CC=CC=C2N=C1NC3CCCCC3

Spectral and Computational Data

Synthesis and Mechanistic Insights

Visible Light-Mediated One-Pot Synthesis

A groundbreaking method for synthesizing N-substituted 2-aminobenzimidazoles, applicable to N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine, involves a three-step, one-pot reaction :

  • N-Substitution: Reaction of o-phenylenediamine with methylating agents (e.g., methyl iodide) in aqueous ethanol yields 1-methyl-o-phenylenediamine.

  • Thiourea Formation: Treatment with cyclohexyl isothiocyanate forms a thiourea intermediate.

  • Cyclodesulfurization: Visible light irradiation (3W blue LED) induces radical-mediated cyclization, eliminating sulfur and forming the benzimidazole ring .

Table 2: Optimized Reaction Conditions

ParameterValueSource
Solvent90% Ethanol/10% H₂O
TemperatureAmbient (25°C)
Light Source3W Blue LED (450 nm)
Reaction Time6 hours
Yield Range65–92% (analogous compounds)

Mechanistic Pathway

The cyclodesulfurization step proceeds via a radical mechanism :

  • Deprotonation: The thiourea intermediate is deprotonated to a thiolate anion.

  • Radical Initiation: Visible light excites molecular oxygen to singlet oxygen, abstracting a hydrogen atom to generate a thiyl radical.

  • Cyclization: Radical recombination forms a peroxysulfur intermediate, which collapses to release sulfate (SO₄²⁻) and yield the benzimidazole product .

Control experiments confirm the radical nature of the process, with reactions ceasing under dark conditions or in the presence of radical inhibitors like TEMPO .

Physicochemical Properties and Stability

Spectroscopic Characterization

The compound’s hypothetical spectral data can be extrapolated from similar N-substituted 2-aminobenzimidazoles :

  • ¹H NMR (500 MHz, CDCl₃): δ 7.4–7.7 (m, aromatic H), 3.8–4.2 (m, cyclohexyl H), 2.3 (s, N-CH₃).

  • ESI-HRMS: Calculated for C₁₄H₁₉N₃ [M+H]⁺: 229.1578; Observed: 229.1582 .

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